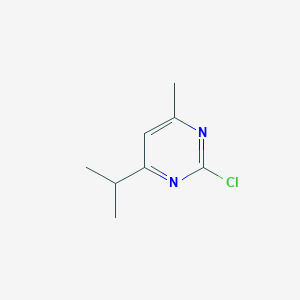

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an isopropyl group at the sixth position

Mecanismo De Acción

Target of Action

Pyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit neuroprotective and anti-neuroinflammatory properties .

Biochemical Pathways

Given the reported neuroprotective and anti-neuroinflammatory properties of similar compounds , it is plausible that this compound may influence pathways related to inflammation and neuronal protection.

Result of Action

Related compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory effects , suggesting that this compound may have similar effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine typically involves the chlorination of 4-methyl-6-(propan-2-yl)pyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 4-methyl-6-(propan-2-yl)pyrimidine in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue refluxing the mixture for several hours until the reaction is complete.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the fourth position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Major Products Formed

Nucleophilic substitution: Formation of 2-alkoxy-4-methyl-6-(propan-2-yl)pyrimidine or 2-thio-4-methyl-6-(propan-2-yl)pyrimidine.

Oxidation: Formation of 2-chloro-4-formyl-6-(propan-2-yl)pyrimidine or 2-chloro-4-carboxy-6-(propan-2-yl)pyrimidine.

Reduction: Formation of 2-chloro-4-methyl-6-(propan-2-yl)dihydropyrimidine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development Intermediate

One of the primary applications of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is as an intermediate in the synthesis of pharmaceutical compounds. For example, it plays a crucial role in the preparation of thiazole carboxamide derivatives, which have shown promise in cancer therapy. Specifically, it is used in the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-aminomethyl phenyl)-5-thiazole carboxamides, an intermediate for dasatinib, a drug used to treat certain types of leukemia .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including those containing this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells . This highlights the potential of this compound as a scaffold for developing new anticancer agents.

Case Studies and Research Findings

Case Study: Antiproliferative Agents

A study investigated the antiproliferative effects of newly synthesized pyrimidine derivatives based on this compound. The findings revealed that these derivatives exhibited varying degrees of activity against different cancer cell lines, suggesting a structure-activity relationship that could guide further modifications for enhanced efficacy .

Table: Summary of Research Findings

| Study Focus | Compound(s) Involved | Key Findings |

|---|---|---|

| Anticancer Activity | This compound derivatives | Significant inhibition of cancer cell proliferation |

| Synthesis Method | Various pyrimidine derivatives | Multi-step synthesis using THF and sodium hydride |

| Drug Development | Intermediate for dasatinib | Critical role in synthesizing effective cancer therapies |

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-methylpyrimidine: Lacks the isopropyl group at the sixth position, resulting in different chemical and biological properties.

2-Chloro-6-methylpyrimidine: Lacks the methyl group at the fourth position, affecting its reactivity and applications.

4-Methyl-6-(propan-2-yl)pyrimidine:

Uniqueness

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the chlorine atom and the isopropyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in various applications.

Actividad Biológica

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being explored for its applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.

The chemical structure of this compound allows it to interact with biological systems effectively. Its unique substitution pattern contributes to its distinct biological properties, making it a valuable compound for research and development.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It can modulate the activity of enzymes and receptors, leading to various biological effects, including anti-inflammatory and antimicrobial activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor efficacy. For instance, compounds similar to this compound have been shown to reduce tumor growth in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) without causing substantial hepatotoxicity .

Anti-inflammatory Effects

Research has demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, certain substituted pyrimidines showed potent COX-2 inhibition with IC50 values comparable to the standard anti-inflammatory drug celecoxib . This suggests that this compound may also possess similar anti-inflammatory properties.

Antimicrobial and Antiviral Properties

The compound is being investigated for its antimicrobial and antiviral potential. Studies have shown that it could act as a bioactive molecule capable of inhibiting specific pathogens, making it a candidate for further exploration in treating infectious diseases.

Comparative Analysis of Biological Activities

Case Studies

- Antitumor Efficacy : In a study involving xenograft models, the compound exhibited significant antitumor activity, reducing tumor size without notable toxicity. This highlights its potential as a therapeutic agent in oncology.

- COX Inhibition : A comparative study on various pyrimidine derivatives showed that those with similar structures to this compound effectively inhibited COX enzymes, suggesting a pathway for developing new anti-inflammatory drugs.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicate promising results against specific bacterial strains, warranting further research into its effectiveness as an antibiotic agent.

Propiedades

IUPAC Name |

2-chloro-4-methyl-6-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSQXNVFZREMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.